Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester
Description
The compound Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 4, a thioether-linked benzimidazole-ethyl chain at position 5, and an ethyl ester moiety. This structure combines three pharmacologically significant motifs:
- 1,2,4-Triazole: Known for diverse biological activities, including antimicrobial and anti-inflammatory effects .
- Benzimidazole: A privileged scaffold in drug design, often associated with antiparasitic and anticancer properties .
The synthesis of such compounds typically involves alkylation or nucleophilic substitution reactions. For example, similar esters are synthesized by refluxing triazole intermediates with ethyl chloroacetate or bromoacetate in the presence of a base (e.g., K₂CO₃ or Na metal), followed by recrystallization .
Properties
CAS No. |
38911-93-2 |
|---|---|
Molecular Formula |
C21H27N5O2S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H27N5O2S/c1-2-28-20(27)14-29-21-25-24-19(26(21)15-8-4-3-5-9-15)13-12-18-22-16-10-6-7-11-17(16)23-18/h6-7,10-11,15H,2-5,8-9,12-14H2,1H3,(H,22,23) |
InChI Key |
IKNYOWQZWWLSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2CCCCC2)CCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core with Cyclohexyl Substitution
The 1,2,4-triazole ring is commonly synthesized by cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid or ester precursors. The cyclohexyl substitution at the 4-position can be introduced by employing cyclohexyl-substituted starting materials or by alkylation of the triazole ring post-cyclization.
Introduction of the 2-(1H-benzimidazol-2-yl)ethyl Side Chain
The benzimidazole moiety is typically prepared via condensation of o-phenylenediamine with carboxylic acids or aldehydes. The ethyl linker can be introduced by alkylation or through the use of appropriate haloalkyl intermediates. The linkage to the 5-position of the triazole ring often involves nucleophilic substitution or cross-coupling reactions.
Formation of the Thioether Linkage
The thioether bond connecting the triazole to the acetic acid ethyl ester is generally formed by nucleophilic substitution of a halomethyl substrate with a thiol-containing heterocycle or by reaction of a thiolate anion with an electrophilic carbon center. According to a related patent (WO2012098048A1), thio-ether formation can be performed in polar aprotic solvents such as dimethyl sulfoxide or N-methyl pyrrolidone, or even solvent-free, at temperatures ranging from -20°C to elevated temperatures around 130°C depending on the substrates involved.
Esterification to Yield the Ethyl Ester
The final esterification step to form the ethyl ester of the acetic acid derivative is typically achieved by reacting the corresponding acid or acid chloride with ethanol under acidic or basic catalysis. This step is often performed after the thioether linkage is established to avoid side reactions.
Representative Reaction Conditions and Solvents
Detailed Example from Related Patent Literature
A related synthetic route described in patent WO2012098048A1 involves:
- Reacting a halomethyl substrate with a thiol-containing heterocycle in DMSO or NMP at temperatures between 70°C and 130°C to form the thioether intermediate.
- The reaction mixture is then cooled, quenched with aqueous sodium bicarbonate, and extracted with ethyl acetate.
- Organic phases are washed, dried over sodium sulfate, and concentrated under vacuum to yield the crude product.
- Purification is performed by recrystallization from isopropanol or methanol to obtain analytically pure compounds with yields ranging from 50% to over 90% depending on the step.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted esters .
Scientific Research Applications
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogues from literature:
Key Observations:
Core Heterocycle Variations: The 1,2,4-triazole core (target compound) is often replaced with 1,3,4-thiadiazole () or fused benzimidazole systems (). Benzimidazole-containing analogues (e.g., ) prioritize enzyme inhibition (e.g., tyrosine kinase) due to planar aromatic systems .
Substituent Impact :
- Cyclohexyl group (target) : Enhances lipophilicity and steric bulk compared to phenyl or phenethyl groups (). This may improve membrane permeability but reduce target-binding specificity.
- Benzimidazole-ethyl chain (target) : Unique among triazole derivatives; similar compounds (e.g., ) use benzimidazole-thioacetamido linkages for anticancer activity .
Ester vs. Acid Groups :
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s molecular weight (~450–500 g/mol) is comparable to analogues in and , suggesting moderate bioavailability.
- LogP : The cyclohexyl and benzimidazole groups likely increase LogP (>3), enhancing blood-brain barrier penetration relative to polar dimethoxyphenyl derivatives () .
- Metabolic Stability : Ethyl esters (target, ) resist hepatic esterases longer than methyl esters, delaying conversion to active acids .
Biological Activity
The compound Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester is a derivative of benzimidazole and triazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzimidazole moiety and a triazole ring, which are crucial for its biological activity. The presence of sulfur in the thioether group may also contribute to its pharmacological properties.
Antimicrobial Properties
Research has demonstrated that compounds containing benzimidazole and triazole derivatives exhibit significant antimicrobial activities. In particular, studies have shown that similar compounds can effectively inhibit the growth of various pathogens.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited strong inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .
- Antifungal Activity : Another investigation focused on the antifungal properties of related compounds against Candida albicans and Aspergillus niger. The findings revealed that certain derivatives had MIC values as low as 16 µg/mL, indicating potent antifungal activity .
Structure-Activity Relationship (SAR)
The biological activity of acetic acid derivatives is often linked to their structural features. For instance:
- Benzimidazole Substitution : The position and nature of substituents on the benzimidazole ring significantly influence antimicrobial potency.
- Triazole Ring Modifications : Variations in the triazole ring can enhance or diminish activity against specific microbial strains.
Table of Biological Activities
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Triazole Derivative A | Antibacterial | Staphylococcus aureus | 32 |
| Triazole Derivative B | Antifungal | Candida albicans | 16 |
| Benzimidazole Derivative C | Antibacterial | Escherichia coli | 64 |
| Benzimidazole Derivative D | Antifungal | Aspergillus niger | 32 |
The mechanism by which these compounds exert their antimicrobial effects is not fully understood but may involve:
- Disruption of cell wall synthesis in bacteria.
- Inhibition of nucleic acid synthesis.
- Interference with cellular metabolism.
Q & A
Q. What are the common synthetic strategies for preparing derivatives of 1,2,4-triazole-3-thioacetic acid esters, such as the target compound?
Methodological Answer: The synthesis typically involves alkylation of a 1,2,4-triazole-3-thiol precursor with ethyl bromoacetate or chloroacetic acid derivatives under reflux conditions. For example:
- Step 1: React 5-substituted-4-cyclohexyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in ethanol, using sodium ethoxide as a base, at 70–80°C for 5–8 hours .
- Step 2: Purify the product via recrystallization (e.g., ethanol/water mixtures) and confirm purity using thin-layer chromatography (TLC) .
Key factors include molar ratios (1:1.2 for thiol:alkylating agent) and solvent choice to minimize side reactions.
Q. How is the structure and purity of the compound confirmed after synthesis?
Methodological Answer: A multi-technique approach is essential:
- Elemental analysis to verify empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
- Chromatography (HPLC or TLC) with standards to confirm homogeneity (Rf comparison) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for the target ester?
Methodological Answer: Use a Design of Experiments (DoE) approach to evaluate:
- Catalysts: Test bases like K₂CO₃ vs. NaH to enhance nucleophilic substitution efficiency .
- Solvent polarity: Compare DMF (high polarity) vs. THF (moderate) to balance reaction rate and byproduct formation .
- Temperature gradients: Reflux at 80°C vs. microwave-assisted synthesis (100°C, 30 min) to reduce reaction time .
Validate optimization via HPLC-MS to quantify intermediates and impurities .
Q. How can contradictory biological activity data for structurally similar triazole derivatives be resolved?
Methodological Answer: Potential factors to investigate:
- Substituent effects: Compare the cyclohexyl group (lipophilic) vs. aryl groups (electron-withdrawing) on binding affinity to microbial targets .
- Stereochemical influences: Use X-ray crystallography (via SHELX software ) to determine if stereoisomers impact activity.
- Assay variability: Standardize MIC (Minimum Inhibitory Concentration) protocols across labs, including positive controls (e.g., fluconazole for antifungal assays) .
Q. What methodologies are recommended for studying the compound’s pharmacokinetics (e.g., solubility, metabolic stability)?
Methodological Answer:
- Solubility: Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and simulated biological fluids .
- Metabolic stability: Conduct in vitro liver microsome assays (human or rat), monitoring degradation via LC-MS/MS over 60 minutes .
- Plasma protein binding: Employ equilibrium dialysis with radiolabeled compound and BSA .
Q. How can researchers address toxicity concerns during preclinical evaluation?
Methodological Answer:
- In vitro cytotoxicity: Screen against HEK-293 or HepG2 cells using MTT assays (IC50 thresholds < 50 µM for further studies) .
- In vivo acute toxicity: Follow OECD guidelines (e.g., 425 Up-and-Down Procedure) in rodent models, focusing on hepatorenal biomarkers (ALT, creatinine) .
- Structural modifications: Introduce hydrophilic groups (e.g., hydroxylation of the cyclohexyl ring) to reduce cytotoxicity while retaining activity .
Q. What advanced techniques are used to characterize degradation products or impurities?
Methodological Answer:
- Stress testing: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
- LC-HRMS : Identify degradation products (e.g., hydrolyzed ester to acetic acid derivative) with mass accuracy < 2 ppm .
- NMR (²H/¹³C) : Assign peaks to track structural changes (e.g., benzimidazole ring oxidation) .
Q. How can computational modeling predict the compound’s mechanism of action?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against fungal CYP51 or bacterial gyrase targets to prioritize in vitro testing .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns to assess interactions with hydrophobic pockets (e.g., cyclohexyl group) .
- QSAR models : Corporate substituent descriptors (e.g., Hammett σ values) to predict activity trends across derivatives .
Q. What strategies assess synergistic effects with existing antimicrobial agents?
Methodological Answer:
- Checkerboard assay : Test combinations with fluconazole or ciprofloxacin, calculating FIC Index (Fractional Inhibitory Concentration) to classify synergy (FIC ≤ 0.5) .
- Time-kill kinetics : Monitor bacterial/fungal viability over 24 hours in presence of sub-inhibitory compound concentrations .
- Resistance induction studies : Serial passage assays to evaluate propensity for resistance development compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
